molecular formula C14H12O9S2 B564478 trans Resveratrol-3,5-disulfate CAS No. 858187-21-0

trans Resveratrol-3,5-disulfate

Cat. No. B564478
CAS RN: 858187-21-0
M. Wt: 388.361
InChI Key: AUJFEUYHBMJMOQ-OWOJBTEDSA-N
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Description

Trans-Resveratrol 3,5-disulfate is a stilbenoid . It is a derivative of resveratrol, a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its antioxidant and anticarcinogenic effects .


Molecular Structure Analysis

The molecular formula of trans Resveratrol-3,5-disulfate is C14H12O9S2 . Its IUPAC name is [3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate . The molecular weight is 388.4 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving trans Resveratrol-3,5-disulfate are not available, resveratrol and its derivatives are known to undergo various reactions. For instance, resveratrol can be analyzed using high-performance liquid chromatography (HPLC) coupled with different detectors .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans Resveratrol-3,5-disulfate include a molecular weight of 388.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, a Rotatable Bond Count of 6, an Exact Mass of 387.99227430 g/mol, a Monoisotopic Mass of 387.99227430 g/mol, a Topological Polar Surface Area of 164 Ų, a Heavy Atom Count of 25, and a Formal Charge of 0 .

Scientific Research Applications

Safety And Hazards

While specific safety and hazard information for trans Resveratrol-3,5-disulfate is not available, studies show that doses up to 5 grams (5,000 mg) daily of resveratrol are safe .

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans Resveratrol-3,5-disulfate can be achieved through the sulfation of trans-Resveratrol using sulfur trioxide-trimethylamine complex as the sulfating agent.", "Starting Materials": [ "trans-Resveratrol", "Sulfur trioxide-trimethylamine complex", "Anhydrous dichloromethane", "Anhydrous tetrahydrofuran", "Anhydrous pyridine", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Deionized water" ], "Reaction": [ "Dissolve trans-Resveratrol in anhydrous dichloromethane and add sulfur trioxide-trimethylamine complex dropwise at 0°C.", "Stir the reaction mixture at 0°C for 1 hour and then allow it to warm up to room temperature.", "Add anhydrous tetrahydrofuran to the reaction mixture and stir for 30 minutes.", "Add anhydrous pyridine to the reaction mixture and stir for 30 minutes.", "Quench the reaction mixture with methanol and stir for 30 minutes.", "Add sodium bicarbonate and stir for 30 minutes.", "Extract the product with dichloromethane and wash the organic layer with saturated sodium chloride solution and deionized water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Obtain trans Resveratrol-3,5-disulfate as a white solid." ] }

CAS RN

858187-21-0

Product Name

trans Resveratrol-3,5-disulfate

Molecular Formula

C14H12O9S2

Molecular Weight

388.361

IUPAC Name

[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+

InChI Key

AUJFEUYHBMJMOQ-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O

synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); 

Origin of Product

United States

Q & A

Q1: What is the significance of trans-resveratrol-3,5-disulfate formation in resveratrol metabolism?

A: The study demonstrates that trans-resveratrol-3,5-disulfate is one of the several conjugates formed during resveratrol metabolism in rats []. This conjugation process, also observed with other metabolites like trans-resveratrol-3-sulfate and trans-resveratrol-3-O-beta-D-glucuronide, likely contributes to the rapid elimination of resveratrol from the body. The formation of these conjugates may explain the limited effect of resveratrol on certain chemopreventive parameters, as they could impact its bioavailability [].

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